

AZD-8835: A Technical Guide to its Impact on Immune Cell Signaling

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-8835 is a potent and selective dual inhibitor of the p110 α and p110 δ isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in cancer, making it a key target for therapeutic intervention. Notably, the PI3K δ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the development, proliferation, and function of both innate and adaptive immune cells. This guide provides a comprehensive technical overview of the mechanism of action of **AZD-8835**, with a specific focus on its impact on immune cell signaling, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action

AZD-8835 exerts its biological effects by inhibiting the catalytic activity of PI3Kα and PI3Kδ, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. This inhibition of the PI3K/Akt signaling cascade ultimately results in reduced cell proliferation and survival.[1][2]



Quantitative Data on AZD-8835 Activity

The inhibitory potency of **AZD-8835** has been characterized in both enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition of PI3K Isoforms by AZD-8835[3]

PI3K Isoform	IC50 (nM)
ΡΙ3Κα	6.2
ΡΙ3Κδ	5.7
РІЗКβ	431
РІЗКу	90

Table 2: Inhibition of PI3Kα Mutants by **AZD-8835**[3]

PI3Kα Mutant	IC50 (nM)
E545K	6
H1047R	5.8

Table 3: Cell-Based Inhibition of Akt Phosphorylation by AZD-8835[3]

Cell Line	Relevant Mutation/Character istic	PI3K Isoform Sensitivity	IC50 (nM)
BT474	PIK3CA mutant	ΡΙ3Κα	57
Jeko-1	B-cell line	ΡΙ3Κδ	49
MDA-MB-468	PTEN null	РІЗКβ	3500
RAW264.7	Monocytic cell line	РІЗКу	530



Impact on Immune Cell Signaling

AZD-8835's dual inhibition of PI3K α and PI3K δ has significant consequences for the tumor microenvironment, particularly on the function of immune cells. Preclinical studies have demonstrated that **AZD-8835** can modulate the adaptive immune response, leading to enhanced anti-tumor immunity.[2][4]

Reduction of Regulatory T cells (T-regs)

AZD-8835 treatment has been shown to decrease the number and proliferative capacity of regulatory T cells (T-regs) within the tumor microenvironment.[4] T-regs are a subset of CD4+ T cells that suppress the activity of other immune cells, thereby hindering an effective anti-tumor immune response. By inhibiting PI3K δ , which is crucial for T-reg function and survival, **AZD-8835** can alleviate this immunosuppression.

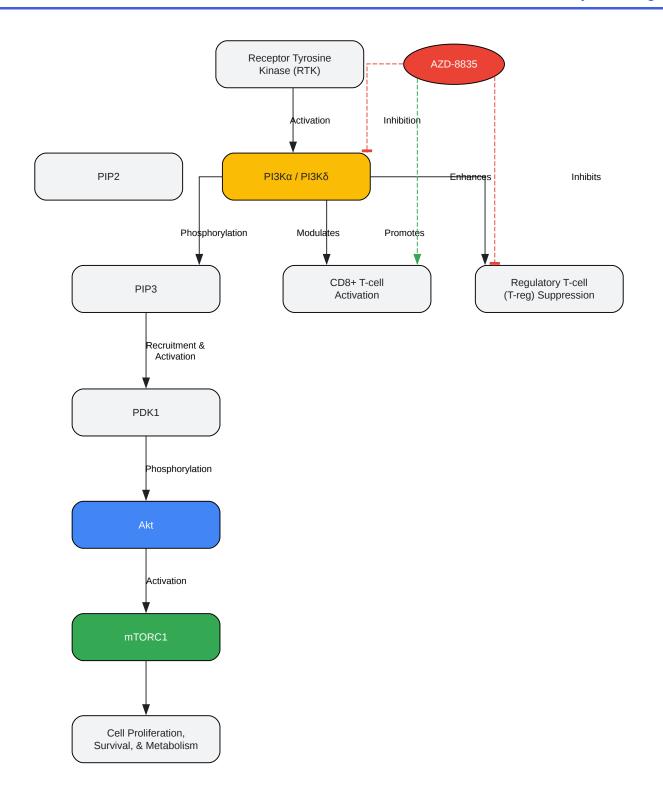
Enhancement of CD8+ T-cell Activity

A key finding is that **AZD-8835** promotes robust CD8+ T-cell activation, which is largely independent of its effect on T-regs.[2][4] This includes increased activation and a shift towards a memory phenotype in CD8+ T-cells.[4] This direct enhancement of effector T-cell function is a critical component of its anti-tumor efficacy.

Signaling Pathway Visualization

The following diagram illustrates the core signaling pathway affected by **AZD-8835**.





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Caption: **AZD-8835** inhibits PI3K α/δ , blocking the PI3K/Akt pathway and modulating immune cell function.

Experimental Protocols



The following are detailed methodologies for key experiments used to characterize the impact of **AZD-8835** on immune cell signaling.

Western Blot Analysis of Akt and S6 Phosphorylation

This protocol is for assessing the inhibition of downstream PI3K signaling in immune cells.

- a. Cell Lysis:
- Treat immune cells (e.g., purified T-cells) with desired concentrations of **AZD-8835** or vehicle control for the specified duration.
- Pellet cells by centrifugation at 300 x g for 5 minutes at 4°C.
- Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with vortexing every 10 minutes.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA protein assay.
- b. SDS-PAGE and Western Blotting:
- Denature 20-30 μg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
- Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%
 Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser240/244), and total S6 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.



- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol is for the immunophenotyping of immune cells within the tumor microenvironment following **AZD-8835** treatment in vivo.[5]

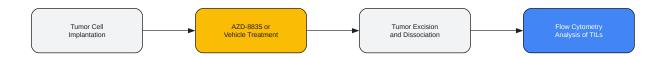
- a. Tumor Digestion and Single-Cell Suspension Preparation:
- Excise tumors from treated and control animals.
- Mechanically dissociate the tumors and digest using a tumor dissociation kit (e.g., Miltenyi Biotec) according to the manufacturer's instructions to obtain a single-cell suspension.
- Filter the cell suspension through a 70 μm cell strainer to remove debris.
- Lyse red blood cells using an ACK lysis buffer.
- Wash the cells with PBS containing 2% fetal bovine serum (FACS buffer).
- b. Staining and Flow Cytometry:
- Resuspend the cells in FACS buffer.
- Stain for cell viability using a live/dead stain (e.g., Zombie Aqua) to exclude dead cells from the analysis.
- Block Fc receptors with an anti-CD16/32 antibody.



- Stain for surface markers using a cocktail of fluorochrome-conjugated antibodies. A typical panel for T-cell analysis would include:
 - CD45 (pan-leukocyte marker)
 - CD3 (T-cell marker)
 - CD4 (helper T-cell marker)
 - CD8 (cytotoxic T-cell marker)
 - FoxP3 (T-reg marker) requires intracellular staining
 - Ki67 (proliferation marker) requires intracellular staining
- For intracellular staining of FoxP3 and Ki67, fix and permeabilize the cells using a specialized buffer kit (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set).
- Incubate with intracellular antibodies.
- Wash and resuspend the cells in FACS buffer.
- Acquire the data on a flow cytometer.
- Analyze the data using appropriate software (e.g., FlowJo), applying a standardized gating strategy to identify and quantify the different immune cell populations.

Experimental Workflow and Gating Strategy Visualization

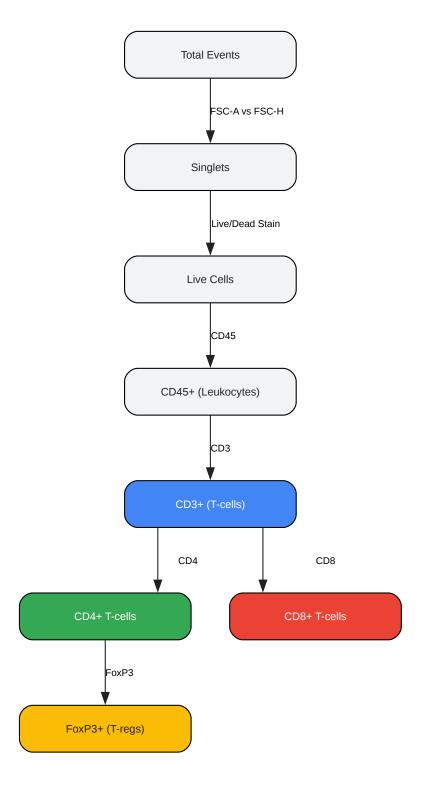
The following diagrams illustrate a typical experimental workflow for in vivo studies and a representative gating strategy for flow cytometry.



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Caption: In vivo experimental workflow for assessing the impact of **AZD-8835** on the tumor immune microenvironment.



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Caption: A representative flow cytometry gating strategy for identifying T-cell subsets within the tumor.

Conclusion

AZD-8835 is a dual PI3K α / δ inhibitor that demonstrates potent anti-tumor activity, not only through direct effects on cancer cells but also by modulating the immune landscape of the tumor microenvironment. Its ability to reduce immunosuppressive T-regs while simultaneously enhancing the activity of cytotoxic CD8+ T-cells makes it a promising agent for cancer immunotherapy, both as a monotherapy and in combination with other immunomodulatory drugs. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the immunomodulatory properties of **AZD-8835** and other PI3K inhibitors.

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